5'-Desoxyuridin

Übersicht

Beschreibung

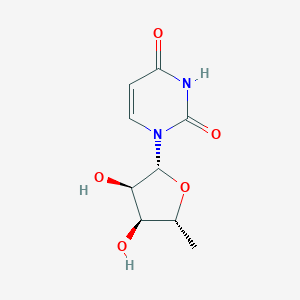

5’-Deoxyuridine is a nucleoside analog that closely resembles the chemical composition of uridine but lacks the 2’ hydroxyl group. It is a derivative of uridine, where the hydroxyl group at the 5’ position is replaced by a hydrogen atom. This compound is significant in various biochemical and pharmacological studies due to its structural similarity to naturally occurring nucleosides.

Wissenschaftliche Forschungsanwendungen

5’-Deoxyuridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.

Biology: It serves as a tool for studying DNA synthesis and repair mechanisms.

Medicine: It is investigated for its potential use in antiviral and anticancer therapies.

Industry: It is used in the production of diagnostic reagents and as a precursor for other pharmacologically active compounds.

Wirkmechanismus

Target of Action

5’-Deoxyuridine primarily targets the enzyme thymidylate synthase (TS), which is crucial for DNA synthesis . TS is the rate-limiting enzyme in the de novo synthesis of 2’-deoxythymidine-5’-monophosphate (dTMP), a critical nucleotide for genome integrity and cellular economy in the DNA synthesis pathway .

Mode of Action

5’-Deoxyuridine acts as an antiviral agent by inhibiting viral replication. It substitutes itself for thymidine in viral DNA, which in turn inhibits thymidylate phosphorylase and viral DNA polymerases from functioning properly . This results in the inability of the virus to reproduce or infect/destroy tissue .

Biochemical Pathways

5’-Deoxyuridine affects the thymidylate biosynthesis pathway. It is converted to 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), which inhibits the de novo synthesis of 2’-deoxythymidine-5’-monophosphate (dTMP) . This inhibition of thymidylate synthase leads to the accumulation of dUMP in the DNA, causing DNA damage and cell death .

Pharmacokinetics (ADME Properties)

The absorption, distribution, metabolism, and excretion (ADME) properties of 5’-Deoxyuridine are crucial for its bioavailability and efficacy. Generally, drug-like molecules that satisfy Lipinski’s rule (Lipinski-compliant) and show a balance between lipophilicity and hydrophilicity would qualify it to be a drug-like molecule .

Result of Action

The incorporation of 5’-Deoxyuridine into DNA induces DNA damage through the formation of interstrand crosslinks . These are detected by the cell during DNA replication, which is reflected by phosphorylation of histone H2AX, arrest in the cell cycle progression, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5’-Deoxyuridine. For instance, factors such as pH, temperature, and the presence of other molecules can affect the stability of the active trimer of 2’-Deoxyuridine 5’-Triphosphate Nucleotide Hydrolase, a related compound . .

Biochemische Analyse

Biochemical Properties

5’-Deoxyuridine interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme thymidine phosphorylase, which catalyzes the reversible phosphorolysis of thymidine and deoxyuridine to their respective bases and 2-deoxyribose-1-phosphate . The nature of these interactions is primarily enzymatic, where 5’-Deoxyuridine fits into the active site of the enzyme, facilitating the catalytic process.

Cellular Effects

5’-Deoxyuridine can influence cell function in several ways. It can be incorporated into DNA during replication, potentially causing mutations and affecting gene expression . It can also impact cellular metabolism, as it is involved in the salvage pathway of pyrimidine metabolism .

Molecular Mechanism

The molecular mechanism of 5’-Deoxyuridine primarily involves its incorporation into DNA. It is converted to its active metabolite fluoro-deoxyuridine monophosphate (FdUMP) through nucleotide metabolic pathways for thymidine monophosphate (dTMP) and forms a ternary complex with thymidylate synthase (TS) and 5,10-methylenetetrahydro-folate (5,10-CH2THF), leading to the inhibition of TS .

Temporal Effects in Laboratory Settings

Over time, the effects of 5’-Deoxyuridine can change in laboratory settings. For instance, it has been observed that the incorporation of 5’-Deoxyuridine into DNA can lead to DNA damage over time, which is detected by the cell during DNA replication .

Dosage Effects in Animal Models

The effects of 5’-Deoxyuridine can vary with different dosages in animal models. For instance, at high doses, it can be cytotoxic, causing DNA damage through the formation of interstrand crosslinks .

Metabolic Pathways

5’-Deoxyuridine is involved in the pyrimidine salvage pathway, a metabolic pathway that recycles pyrimidine nucleosides. It is converted to dUMP, the immediate precursor of thymidine nucleotides, decreasing the intracellular concentration of dUTP so that uracil cannot be incorporated into DNA .

Transport and Distribution

5’-Deoxyuridine is transported and distributed within cells and tissues through various mechanisms. For instance, it can be transported across cell membranes via nucleoside transporters .

Subcellular Localization

The subcellular localization of 5’-Deoxyuridine is primarily in the nucleus, where it can be incorporated into DNA. It may also be present in the cytoplasm, where it can be metabolized or prepared for incorporation into DNA .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Deoxyuridine typically involves the selective removal of the 5’ hydroxyl group from uridine. One common method includes the use of protective groups to shield other reactive sites on the uridine molecule, followed by a reduction reaction to remove the hydroxyl group. The reaction conditions often involve the use of reducing agents such as tributyltin hydride in the presence of a radical initiator like azobisisobutyronitrile.

Industrial Production Methods

In industrial settings, the production of 5’-Deoxyuridine can be scaled up using similar synthetic routes but optimized for higher yields and purity. The process may involve continuous flow reactors to ensure consistent reaction conditions and efficient production. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and isolation of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5’-Deoxyuridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the hydrogen atom at the 5’ position is replaced by other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex nucleoside analogs.

Common Reagents and Conditions

Reducing Agents: Tributyltin hydride, sodium borohydride.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 5’-Deoxyuridine, which can have different biological and chemical properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Deoxyuridine: Similar to 5’-Deoxyuridine but retains the 2’ hydroxyl group.

Idoxuridine: A halogenated derivative used as an antiviral agent.

Trifluridine: Another halogenated derivative with antiviral properties.

Uniqueness

5’-Deoxyuridine is unique due to the absence of the 2’ hydroxyl group, which affects its incorporation into DNA and its overall chemical reactivity. This makes it a valuable tool for specific biochemical studies and potential therapeutic applications.

Biologische Aktivität

5'-Deoxyuridine (5'-dUrd) is a nucleoside analog that has garnered interest in cancer research due to its biological activity, particularly in the context of antitumor effects. This article explores the metabolic pathways, cytotoxicity, and therapeutic implications of 5'-dUrd, drawing on various studies and case reports to provide a comprehensive overview.

5'-Deoxyuridine is primarily metabolized within cells to produce active metabolites that exert biological effects. The key metabolic pathway involves the conversion of 5'-dUrd to deoxythymidine monophosphate (dTMP), which is subsequently phosphorylated to deoxythymidine triphosphate (dTTP). This conversion is crucial for DNA synthesis and repair.

Key Metabolites and Enzymatic Activity

- Thymidylate Synthase Inhibition : One of the primary mechanisms through which 5'-dUrd exhibits antitumor activity is via the inhibition of thymidylate synthase (TS). This enzyme is essential for dTMP synthesis, and its inhibition leads to a depletion of dTTP, disrupting DNA replication and repair processes.

- Formation of Active Metabolites : Studies have shown that 5'-dUrd can be converted into several active metabolites, including:

- FdUMP : The monophosphate form that forms a complex with TS.

- FdUTP : Incorporates into DNA, leading to strand breaks.

The Km values for nucleoside phosphorylase enzymes indicate the affinity of 5'-dUrd for these metabolic pathways, which is critical for understanding its efficacy in cancer treatment .

Cytotoxicity and Selectivity

Research has demonstrated that 5'-dUrd exhibits selective cytotoxicity towards various human tumor cell lines while showing comparatively lower toxicity towards normal bone marrow stem cells. This selectivity is crucial for minimizing side effects during cancer therapy.

Comparative Cytotoxicity Data

| Tumor Cell Line | LD50 (µM) | Comments |

|---|---|---|

| 47-DN Breast Carcinoma | 32 | Highest sensitivity among tested lines |

| MCF-7 Breast Carcinoma | 35 | Comparable sensitivity |

| MG-63 Osteosarcoma | 41 | Moderate sensitivity |

| HCT-8 Colon Tumor | 200 | Intermediate sensitivity |

| Colo-357 Pancreatic Tumor | 150 | Intermediate sensitivity |

| HL-60 Leukemia | 470 | Lowest sensitivity; poor activity |

| Bone Marrow Stem Cells | 580 | Highest LD50 indicating significant toxicity |

The therapeutic ratio calculated from these studies indicates that 5'-dUrd can offer a more favorable balance between efficacy against tumors and safety for normal tissues compared to other fluoropyrimidines like 5-fluorouracil .

Case Studies and Clinical Implications

Several clinical studies have highlighted the potential of 5'-dUrd as an effective treatment option:

- Ehrlich Ascites Tumor Model : In animal studies using Ehrlich ascites tumor cells, 5'-dUrd demonstrated significant antitumor effects with less toxicity compared to other agents. The study reported improved survival rates and reduced tumor growth at various dosages .

- Human Tumor Cell Lines : A comparative study involving multiple human tumor cell lines showed that while 5'-dUrd was less potent than some other fluoropyrimidines, it exhibited a unique profile of selective toxicity that could be beneficial in specific treatment regimens .

Eigenschaften

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c1-4-6(13)7(14)8(16-4)11-3-2-5(12)10-9(11)15/h2-4,6-8,13-14H,1H3,(H,10,12,15)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBAOANSQGKRHF-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332158 | |

| Record name | 5'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15958-99-3 | |

| Record name | 5'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.